molecular formula C15H14O2 B15207095 6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B15207095
M. Wt: 226.27 g/mol
InChI Key: VYUNGCYZRCTLKE-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound features a benzodioxine ring system substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and reagents are selected to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzodioxoles: Compounds with a similar benzodioxole ring system but different substituents.

    Phenylbenzodioxines: Compounds with phenyl groups attached to the benzodioxine ring.

    Methoxybenzodioxines: Compounds with methoxy groups on the benzodioxine ring.

Uniqueness

6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

6-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C15H14O2/c1-11-4-2-3-5-13(11)12-6-7-14-15(10-12)17-9-8-16-14/h2-7,10H,8-9H2,1H3

InChI Key

VYUNGCYZRCTLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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